molecular formula C10H15BrN2O B1441044 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol CAS No. 1220030-00-1

4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol

Cat. No.: B1441044
CAS No.: 1220030-00-1
M. Wt: 259.14 g/mol
InChI Key: CCEBWYRGPPNOMG-UHFFFAOYSA-N
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Description

4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol is a brominated pyridine derivative of significant interest in organic and medicinal chemistry research. With the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol , this compound serves as a valuable synthetic intermediate. Its structure, featuring a bromine atom on the pyridine ring and an amino-alcohol chain, makes it a versatile building block for the construction of more complex molecules, particularly in pharmaceutical development . The bromine substituent is a key functional handle, enabling further structural elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . Simultaneously, the secondary amine and the alcohol group provide additional sites for chemical modification or for forming salt and conjugate products. Researchers utilize this compound in the exploration of structure-activity relationships and in the synthesis of targeted bioactive molecules . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-[(5-bromo-4-methylpyridin-2-yl)amino]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7-5-10(13-6-9(7)11)12-4-3-8(2)14/h5-6,8,14H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBWYRGPPNOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Step

  • Bromination is typically carried out using liquid bromine in the presence of a base such as potassium carbonate.
  • The solvent system often includes chloro solvents (e.g., dichloromethane) combined with alcohol solvents like 2-butanol .
  • The reaction temperature is critical and maintained between 0°C and 5°C to control the selectivity and minimize side reactions.
  • This step yields the 5-bromo-4-methyl-2-pyridinyl intermediate with high purity, as the use of 2-butanol helps wash out impurities effectively.
Parameter Details
Brominating agent Liquid bromine
Base Potassium carbonate (inorganic)
Solvent Dichloromethane + 2-butanol
Temperature 0–5°C
Outcome High purity 5-bromo intermediate

This method is adapted from improved bromination processes reported in patent literature, emphasizing enhanced yield and purity through solvent and temperature control.

Amination and Coupling

  • The amino group introduction on the pyridine ring is typically achieved by reacting the brominated intermediate with a suitable amine source .
  • Amines used can include ammonium salts, anhydrous ammonia, or primary amines depending on the desired substitution pattern.
  • The reaction is conducted in polar aprotic or mixed solvents such as N-methyl pyrrolidone, ketones, ethers, or alcohols .
  • Coupling with the butanol moiety involves nucleophilic substitution or reductive amination strategies, often under mild conditions to preserve functional groups.
  • Protective groups such as benzyloxycarbonyl (Cbz) may be used temporarily to protect amine functionalities during multi-step synthesis.
Step Reagents/Conditions Notes
Amination Ammonium salts or amines, base, solvent Controlled temperature (0–25°C)
Coupling Butanol derivative, coupling agents Mild conditions, possible catalysts

This approach aligns with methodologies for preparing similar pyridinyl amine derivatives, ensuring regioselectivity and functional group compatibility.

Oxidation and Functional Group Transformations

  • Oxidizing agents like Dess-Martin periodinane may be employed to oxidize intermediate alcohols or amines to ketones or imines as needed.
  • Reductive amination can be used to convert aldehyde intermediates to amines, facilitating the formation of the amino-butanol linkage.
  • Reaction conditions are optimized to avoid over-oxidation or side reactions.

Purification and Isolation

  • After synthesis, the reaction mixture is often subjected to:
  • The final product is isolated as a solid, filtered, and dried to achieve high purity (>98%) with minimal impurities (e.g., halogenated by-products less than 0.05%).

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Temperature Solvent(s) Notes
Bromination Liquid bromine, K2CO3 (base) 0–5°C Dichloromethane + 2-butanol Selective 5-position bromination
Amination Ammonium salts or primary amines, base 0–25°C Polar aprotic solvents Amino group introduction
Coupling Butanol derivative, coupling agents Mild (room temp) Ketones, ethers, alcohols Formation of amino-butanol link
Oxidation (if needed) Dess-Martin periodinane or reductive amination Controlled Appropriate organic solvents Functional group transformations
Purification Acid/base workup, extraction, recrystallization Ambient Isopropyl acetate, methanol High purity isolation

Research Findings and Optimization Insights

  • The use of 2-butanol in bromination significantly improves impurity removal and yield.
  • Maintaining low temperatures (0–5°C) during bromination and amination steps enhances selectivity and reduces side products.
  • Employing organic bases like N-methyl pyrrolidone or inorganic bases such as potassium carbonate facilitates efficient reactions.
  • Protective groups such as benzyloxycarbonyl enable multi-step synthesis without degradation of sensitive amine groups.
  • Purification by careful aqueous washing and recrystallization yields compounds with purity exceeding 98%, suitable for pharmaceutical or advanced chemical applications.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in a dehalogenated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanone.

    Reduction: Formation of 4-[(4-methyl-2-pyridinyl)amino]-2-butanol.

    Substitution: Formation of 4-[(5-azido-4-methyl-2-pyridinyl)amino]-2-butanol or 4-[(5-thio-4-methyl-2-pyridinyl)amino]-2-butanol.

Scientific Research Applications

Medicinal Chemistry

4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, studies suggest that it may inhibit certain kinases, which are pivotal in cancer progression and cell cycle regulation.
  • Receptor Binding : Its structural features enable it to bind to various receptors, indicating potential applications in pharmacology for treating neurological disorders or metabolic diseases.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar pyridine derivatives have demonstrated antimicrobial properties against various bacterial strains. While specific data on this compound is limited, its structural analogs show promise against resistant strains.
  • Cytotoxicity Assays : Compounds with similar structures can affect cancer cell lines by inducing apoptosis or inhibiting proliferation. This suggests that further investigation into this compound could reveal similar effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : In vitro tests demonstrated that derivatives of similar pyridine compounds exhibit antimicrobial properties against various bacterial strains.
  • Cytotoxicity Assays : Research involving cytotoxicity assays has indicated that compounds with similar structures can affect cancer cell lines by inducing apoptosis or inhibiting proliferation.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromo-2-pyridinyl)amino]-2-butanol
  • 4-[(4-Methyl-2-pyridinyl)amino]-2-butanol
  • 4-[(5-Chloro-4-methyl-2-pyridinyl)amino]-2-butanol

Uniqueness

4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that can be exploited in various applications, making it a valuable compound for research and development.

Biological Activity

4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The presence of bromine and amino groups facilitates binding to these targets, which can lead to inhibition or modulation of their functions. This mechanism is crucial for understanding the compound's pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate a range of effectiveness against different pathogens:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

Additionally, antifungal activity has been observed against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Case Studies

  • In Vitro Studies : A series of in vitro tests evaluated the antibacterial and antifungal efficacy of the compound alongside other pyridine derivatives. The results indicated that halogen substituents, particularly bromine, significantly enhance bioactivity .
  • Structure-Activity Relationship (SAR) : An SAR study revealed that modifications to the pyridine ring could alter biological activity significantly. Compounds with electron-donating or electron-withdrawing groups exhibited varied antibacterial properties, suggesting that the electronic nature of substituents plays a critical role in activity .

Research Findings

Several research articles have documented the biological evaluation of related compounds, emphasizing the importance of structural features:

  • Anticancer Activity : Although not directly tested on cancer cell lines, similar compounds have shown promising anticancer properties, indicating potential for further exploration in this area .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in bacterial metabolism suggests a mechanism for its antibacterial action, warranting further investigation into its pharmacokinetic properties .

Q & A

Q. What are the recommended synthetic routes for 4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 5-bromo-4-methyl-2-aminopyridine with 2-butanol derivatives under reflux conditions in anhydrous solvents (e.g., DMF or THF) with a base like K₂CO₃. Catalytic agents such as Pd-based catalysts may enhance yield in cross-coupling reactions .
  • Purity Validation : Use HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%). Confirm structural integrity via 1H^1H-NMR (e.g., pyridinyl proton signals at δ 8.2–8.5 ppm) and mass spectrometry (expected molecular ion peak at m/z 285.2) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • Spectroscopic Confirmation :
    • NMR : Compare 1H^1H- and 13C^{13}C-NMR data with computational predictions (e.g., DFT calculations). Key signals include the hydroxyl proton (δ 1.5–2.0 ppm, broad) and pyridinyl carbons (δ 150–160 ppm) .
    • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Analyze using a Bruker D8 Venture diffractometer (resolution ≤ 0.84 Å) to determine bond angles and spatial arrangement .

Q. What safety protocols are critical when handling brominated pyridine derivatives like this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.
  • Disposal : Neutralize waste with 10% sodium bicarbonate before disposal via licensed hazardous waste services. Contaminated glassware should be rinsed with acetone followed by ethanol .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Methodological Answer:

  • Controlled Replication : Test solubility in DMSO, ethanol, and hexane at 25°C and 40°C. Use UV-Vis spectroscopy (λ = 270 nm) to quantify saturation points.
  • Computational Modeling : Apply COSMO-RS simulations to predict solvent interactions. Compare with experimental results to identify outliers caused by impurities or hydration effects .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Reaction Optimization :
    • Temperature : Screen reactions between 60°C and 120°C to balance kinetics and side reactions.
    • Catalysts : Test Pd(PPh₃)₄ vs. CuI for coupling efficiency.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor yield via gravimetric analysis .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model transition states for nucleophilic attacks or oxidative pathways. Compare HOMO/LUMO energies with electrophilic partners.
  • MD Simulations : Simulate solvent interactions to predict stability under varying pH conditions. Validate with experimental kinetic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol
Reactant of Route 2
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4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol

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